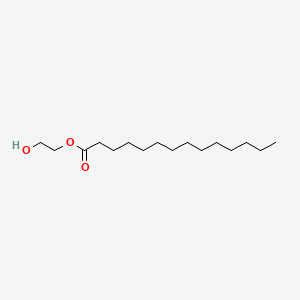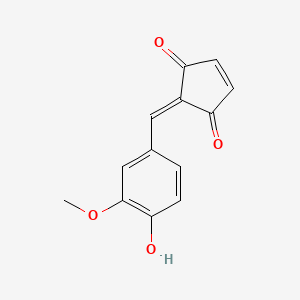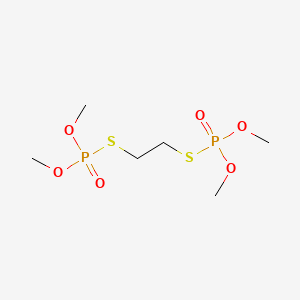
Laureth-7 carboxylic acid
Overview
Description
Laureth-7 carboxylic acid is a surfactant molecule widely used in cosmetics, personal care products, and household cleaning products. It is a polyethylene glycol ether of a fatty alcohol containing 7 ethylene oxide units and is also known as polyethylene glycol (7) lauryl ether carboxylic acid. It mainly functions as an emulsifier and surfactant in formulations .
Synthesis Analysis
This compound is synthesized through a process known as ethoxylation, a chemical reaction in which ethylene oxide is added to a substrate . The substrate in this case is lauryl alcohol, which is obtained from lauric acid, a saturated fatty acid with a 12-carbon atom chain . It is derived from palm kernel oil or coconut oil .Molecular Structure Analysis
The molecular structure of this compound consists of a fatty alcohol derived from coconut oil, reacted with ethylene oxide . The number associated with the laureth, in this case, 7, refers to the average number of repeating ethylene oxide units in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are primarily oxidations . The carboxyl group eventually replaces the halogen in the organic halogen compound .Scientific Research Applications
Surfactant Properties and Applications
Laureth-7 carboxylic acid, like other alkyl ether carboxylate surfactants, exhibits unique interfacial behavior due to its dual anionic and nonionic properties. These surfactants are stable under harsh conditions, such as those encountered in surfactant flooding in petroleum recovery. The interfacial tension properties of these surfactants, including Laureth-11 and Laureth-7 derivatives, are influenced by temperature, surfactant concentration, and the presence of various ions, making them valuable in applications that require stability under diverse environmental conditions (Scerbacova, Kopanichuk, & Cheremisin, 2022).
Cosmetics and Personal Care
In the cosmetics industry, formulations such as body cleansers often use compounds like sodium laureth sulfate, which can be supplemented with sodium laureth carboxylate for enhanced mildness. This combination is particularly beneficial for sensitive skin, indicating the role of laureth carboxylates in reducing skin irritation and improving product gentleness (Takagi et al., 2014).
Biocatalyst Inhibition
Laureth carboxylic acids, like other short-chain carboxylic acids, can impact microbial processes. These acids can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the production of bio-renewable chemicals. This inhibition is due to their effects on cell membrane integrity and internal pH, highlighting their potential role in the development of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Skin Irritation Studies
In studies comparing the skin irritation potential of different surfactants, Laureth-3 carboxylate amino acid salt demonstrated a lower irritation effect compared to other compounds like sodium laureth sulfate. This finding suggests its suitability for products designed for sensitive skin (Ito, Kawata, Kameda, & Miyazawa, 2016).
Industrial Cleaning Agents
Laureth carboxylates are also used in industrial cleaning agents. For example, a product developed for removing metal inclusions from car paint coatings included sodium laureth sulfate in its composition. The efficacy of such agents is influenced by their physicochemical and surface-active properties, showcasing the application of laureth carboxylates in specialized cleaning solutions (Blinov et al., 2022).
properties
IUPAC Name |
2-(2-dodecoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNZARDETXBPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181754 | |
| Record name | Laureth-7 carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27306-90-7, 33939-64-9 | |
| Record name | RLM 45 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dodecyloxy)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Laureth-7 carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-(dodecyloxy)-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




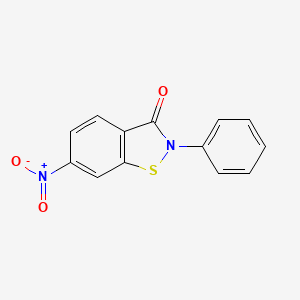
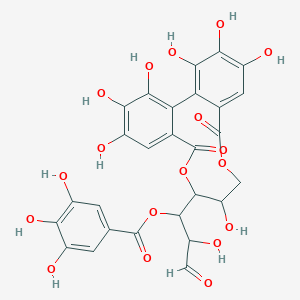
![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)


![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)
